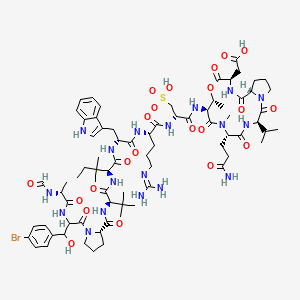
Microspinosamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Microspinosamide is a cyclodepsipeptide isolated from the marine sponge Sidonops microspinosa and has been shown to exhibit anti-HIV-1 activity. It has a role as a metabolite and an anti-HIV-1 agent. It is a cyclodepsipeptide and an organosulfonic acid.
Applications De Recherche Scientifique
Antiviral Applications
HIV Inhibition
Microspinosamide exhibits potent antiviral activity against HIV-1. In vitro assays have demonstrated that it inhibits the cytopathic effects of HIV-1 with an effective concentration (EC50) of approximately 0.2 µg/mL . This activity is attributed to its ability to interfere with viral replication processes.
Case Study: Mechanism of Action
Research indicates that this compound may inhibit HIV at multiple stages, including viral entry and replication. The compound's unique amino acid composition enhances its interaction with viral proteins, which could lead to the development of new antiviral therapies targeting HIV .
Anticancer Potential
In addition to its antiviral properties, this compound has shown promise in cancer research. Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines.
Cytotoxicity Studies
- Cell Lines Tested : this compound's cytotoxic effects have been evaluated against several human cancer cell lines, including cervical (HeLa), colon (HCT116), and others.
- IC50 Values : While specific IC50 values for this compound in these studies are not extensively documented, related compounds from marine sources have exhibited significant cytotoxicity in the low micromolar range .
Marine Natural Products Context
This compound is part of a broader category of bioactive compounds derived from marine organisms. Marine sponges and other marine life are rich sources of peptides with diverse therapeutic potentials.
Comparative Analysis Table
| Compound | Source | Activity | EC50/IC50 Value |
|---|---|---|---|
| This compound | Sidonops microspinosa | HIV-1 inhibition | 0.2 µg/mL |
| Homophymine A | Homophymia sp. | Cytoprotective against HIV | 75 nM |
| Carteritin A | Stylissa carteri | Cytotoxicity in cancer cells | 0.7 µM (HeLa) |
Analyse Des Réactions Chimiques
Structural Characteristics and Reaction Implications
Microspinosamide (C₆₃H₈₈BrN₁₃O₁₈) contains 13 amino acid residues, including rare components:
-
β-Hydroxy-p-bromophenylalanine (first reported in natural peptides)
-
N-Methyl-β-methoxytyrosine
-
N-Methylalanine
-
3-Phenyllactic acid
These motifs influence its reactivity, particularly in ester and amide bond cleavage (Figure 1) .
Degradation Pathways and Analytical Methods
Chemical degradation studies employed:
| Reaction Type | Conditions | Key Outcomes |
|---|---|---|
| Acid Hydrolysis | 6M HCl, 110°C, 24 hr | Partial cleavage of ester bonds |
| Enzymatic Digestion | Chymotrypsin/protease cocktails | Selective peptide bond breaks |
| Alkaline Treatment | 0.1M NaOH, 60°C, 2 hr | Depsipeptide ring opening |
Mass spectrometry (HR-ESI-MS) and 2D NMR (COSY, TOCSY, HMBC) confirmed degradation products, including free β-hydroxy-p-bromophenylalanine and 3-phenyllactic acid .
Derivatization for Structural Elucidation
Key derivatization reactions:
-
Methylation : Diazomethane treatment identified carboxylic acid groups.
-
Acetylation : Acetic anhydride/pyridine revealed hydroxyl and amine moieties.
-
Edman Degradation : Sequential N-terminal analysis resolved linear peptide regions.
These steps confirmed the cyclic depsipeptide architecture and stereochemistry .
Stability Under Environmental Conditions
While explicit stability data remain unpublished, structural analogs suggest:
-
pH Sensitivity : Degrades rapidly in alkaline conditions (pH > 9) due to ester hydrolysis.
-
Photolytic Stability : Brominated aromatic systems may undergo debromination under UV light, analogous to PFAS degradation mechanisms .
Synthetic and Analytical Challenges
Reconstructing this compound requires addressing:
-
Stereochemical Control : 7 chiral centers demand asymmetric synthesis.
-
Brominated Residue Incorporation : Suzuki-Miyaura coupling potential for p-bromophenylalanine.
-
Cyclization Strategy : Macrolactamization vs. esterification approaches.
Current reaction datasets (e.g., USPTO-filtered libraries) lack direct precedents for such complex depsipeptides, highlighting gaps in synthetic methodology .
Propriétés
Formule moléculaire |
C75H109BrN18O22S |
|---|---|
Poids moléculaire |
1726.7 g/mol |
Nom IUPAC |
2-[(3R,6S,9S,10R,13R,16S)-6-(3-amino-3-oxopropyl)-9-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[3-(4-bromophenyl)-2-[[(2R)-2-formamidopropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3,3-dimethylbutanoyl]amino]-3,3-dimethylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfopropanoyl]amino]-7,10-dimethyl-2,5,8,12,15-pentaoxo-3-propan-2-yl-11-oxa-1,4,7,14-tetrazabicyclo[14.3.0]nonadecan-13-yl]acetic acid |
InChI |
InChI=1S/C75H109BrN18O22S/c1-12-75(9,10)59(91-67(107)58(74(6,7)8)90-66(106)51-22-17-31-94(51)71(111)56(89-60(100)38(4)82-36-95)57(99)40-23-25-42(76)26-24-40)68(108)84-46(32-41-34-81-44-19-14-13-18-43(41)44)62(102)83-45(20-15-29-80-73(78)79)61(101)86-48(35-117(113,114)115)63(103)88-55-39(5)116-72(112)47(33-53(97)98)85-65(105)50-21-16-30-93(50)70(110)54(37(2)3)87-64(104)49(27-28-52(77)96)92(11)69(55)109/h13-14,18-19,23-26,34,36-39,45-51,54-59,81,99H,12,15-17,20-22,27-33,35H2,1-11H3,(H2,77,96)(H,82,95)(H,83,102)(H,84,108)(H,85,105)(H,86,101)(H,87,104)(H,88,103)(H,89,100)(H,90,106)(H,91,107)(H,97,98)(H4,78,79,80)(H,113,114,115)/t38-,39-,45+,46-,47-,48-,49+,50+,51+,54-,55+,56?,57?,58+,59-/m1/s1 |
Clé InChI |
GUGALNGMVNRENE-DPOFQXJLSA-N |
SMILES isomérique |
CCC(C)(C)[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@H](CS(=O)(=O)O)C(=O)N[C@H]3[C@H](OC(=O)[C@H](NC(=O)[C@@H]4CCCN4C(=O)[C@H](NC(=O)[C@@H](N(C3=O)C)CCC(=O)N)C(C)C)CC(=O)O)C)NC(=O)[C@@H](C(C)(C)C)NC(=O)[C@@H]5CCCN5C(=O)C(C(C6=CC=C(C=C6)Br)O)NC(=O)[C@@H](C)NC=O |
SMILES canonique |
CCC(C)(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS(=O)(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C4CCCN4C(=O)C(NC(=O)C(N(C3=O)C)CCC(=O)N)C(C)C)CC(=O)O)C)NC(=O)C(C(C)(C)C)NC(=O)C5CCCN5C(=O)C(C(C6=CC=C(C=C6)Br)O)NC(=O)C(C)NC=O |
Synonymes |
micro-spinosamide microspinosamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















